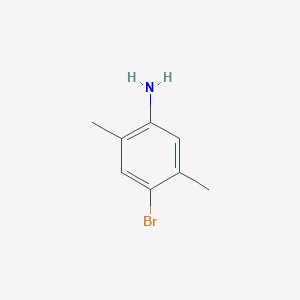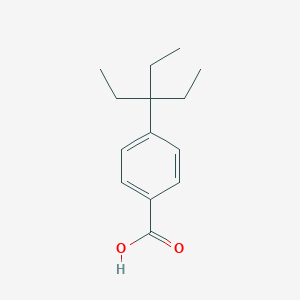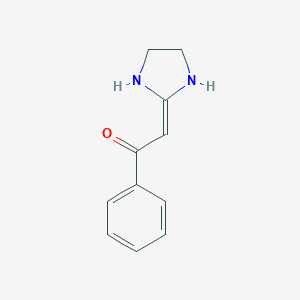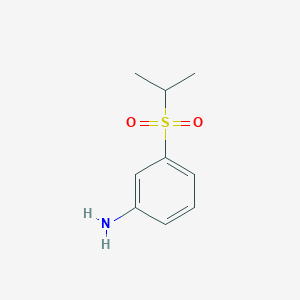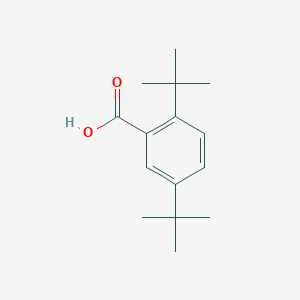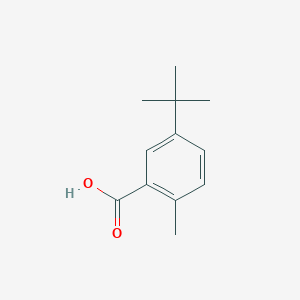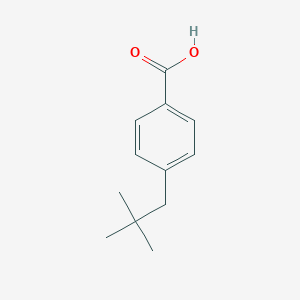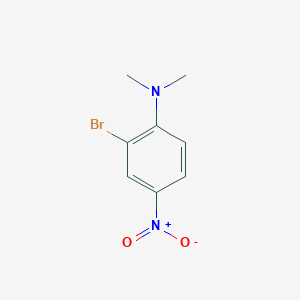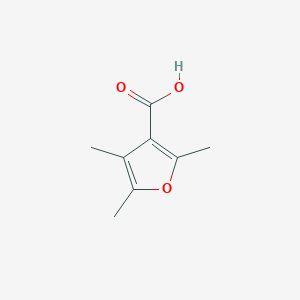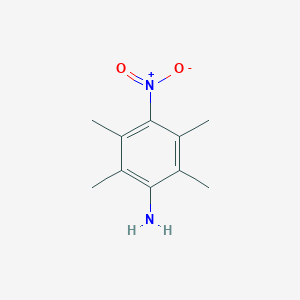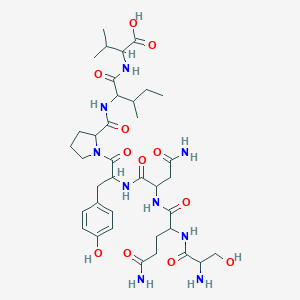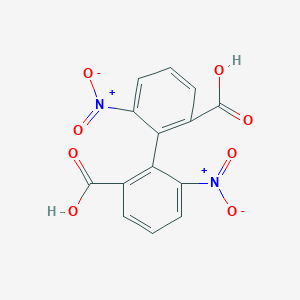
6,6'-Dinitrobiphenyl-2,2'-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
‘6,6’-Dinitrobiphenyl-2,2'-dicarboxylic acid’ is a chemical compound used in scientific research for various purposes. It is a yellow crystalline powder that is soluble in organic solvents. This compound has been synthesized through various methods and has been used in numerous studies to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of ‘6,6’-Dinitrobiphenyl-2,2'-dicarboxylic acid’ is not fully understood. However, it is believed to act as a nitric oxide donor. Nitric oxide is an important signaling molecule in the body that regulates various physiological processes. ‘6,6’-Dinitrobiphenyl-2,2'-dicarboxylic acid’ is thought to release nitric oxide upon exposure to light, which can then interact with target molecules in the body.
生化和生理效应
‘6,6’-Dinitrobiphenyl-2,2'-dicarboxylic acid’ has been shown to have various biochemical and physiological effects. It has been shown to induce vasodilation, which can lead to a decrease in blood pressure. It has also been shown to have anti-inflammatory effects and can inhibit platelet aggregation. Additionally, it has been shown to have antioxidant properties and can scavenge free radicals.
实验室实验的优点和局限性
The advantages of using ‘6,6’-Dinitrobiphenyl-2,2'-dicarboxylic acid’ in lab experiments include its ease of synthesis, high purity, and fluorescent properties. Its ability to release nitric oxide upon exposure to light makes it a useful tool for studying the effects of nitric oxide in biological systems. However, its limitations include its potential toxicity and the need for specialized equipment for its detection.
未来方向
There are several future directions for the use of ‘6,6’-Dinitrobiphenyl-2,2'-dicarboxylic acid’ in scientific research. One potential area of study is its use as a tool for the detection of nitric oxide in living cells. Another potential area of study is its use in the development of new drugs for the treatment of cardiovascular disease and inflammation. Additionally, its fluorescent properties make it a useful tool for imaging applications in biological systems.
合成方法
The synthesis of ‘6,6’-Dinitrobiphenyl-2,2'-dicarboxylic acid’ involves several steps. The first step is the nitration of biphenyl using a mixture of nitric acid and sulfuric acid. The resulting product is then oxidized using potassium permanganate to form the corresponding carboxylic acid. This acid is then further nitrated to form ‘6,6’-Dinitrobiphenyl-2,2'-dicarboxylic acid’. The purity of the compound is ensured by recrystallization.
科学研究应用
‘6,6’-Dinitrobiphenyl-2,2'-dicarboxylic acid’ has been used in various scientific studies. It has been used as a fluorescent probe for the detection of nitric oxide in biological systems. It has also been used as a reagent for the determination of amino acids and peptides. Additionally, it has been used in the synthesis of other compounds with potential biological activity.
属性
CAS 编号 |
5457-32-9 |
|---|---|
产品名称 |
6,6'-Dinitrobiphenyl-2,2'-dicarboxylic acid |
分子式 |
C14H8N2O8 |
分子量 |
332.22 g/mol |
IUPAC 名称 |
2-(2-carboxy-6-nitrophenyl)-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H8N2O8/c17-13(18)7-3-1-5-9(15(21)22)11(7)12-8(14(19)20)4-2-6-10(12)16(23)24/h1-6H,(H,17,18)(H,19,20) |
InChI 键 |
HSXZZWGNLDGWIC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C(=O)O |
规范 SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C(=O)O |
其他 CAS 编号 |
5457-32-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine](/img/structure/B189023.png)
